molecular formula C19H22O4 B3573757 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate

Cat. No.: B3573757
M. Wt: 314.4 g/mol
InChI Key: QOPGOHCZLYBZET-UHFFFAOYSA-N
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Description

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrones known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its unique structure, which includes a chromenone core substituted with ethyl, methyl, and cyclohexanecarboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate typically involves the esterification of a coumarin derivative with cyclohexanecarboxylic acid. One common method includes the following steps:

    Starting Materials: 4-ethyl-8-methyl-2-oxo-2H-chromen-7-ol and cyclohexanecarboxylic acid.

    Activation of Carboxylic Acid: The carboxylic acid is activated using a coupling reagent such as N,N’-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).

    Esterification Reaction: The activated carboxylic acid is then reacted with the coumarin derivative in the presence of a base like triethylamine (TEA) to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can modify the carbonyl groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. The compound’s antioxidant properties could be attributed to its ability to scavenge free radicals and prevent oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-oxo-2H-chromen-7-yl acetate: Another coumarin derivative with similar structural features but different substituents.

    7-hydroxy-4-methylcoumarin: A coumarin compound with a hydroxyl group at the 7-position.

    4-methyl-7-aminocoumarin: A coumarin derivative with an amino group at the 7-position.

Uniqueness

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its cyclohexanecarboxylate group, in particular, differentiates it from other coumarin derivatives and may contribute to its unique reactivity and applications.

Properties

IUPAC Name

(4-ethyl-8-methyl-2-oxochromen-7-yl) cyclohexanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-3-13-11-17(20)23-18-12(2)16(10-9-15(13)18)22-19(21)14-7-5-4-6-8-14/h9-11,14H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPGOHCZLYBZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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